

Application Notes: In Vitro Transcription of m6A-Modified RNA for Functional Studies

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Compound of Interest

Compound Name: N6-Methyladenosine (Standard)

Cat. No.: B15566914

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Introduction

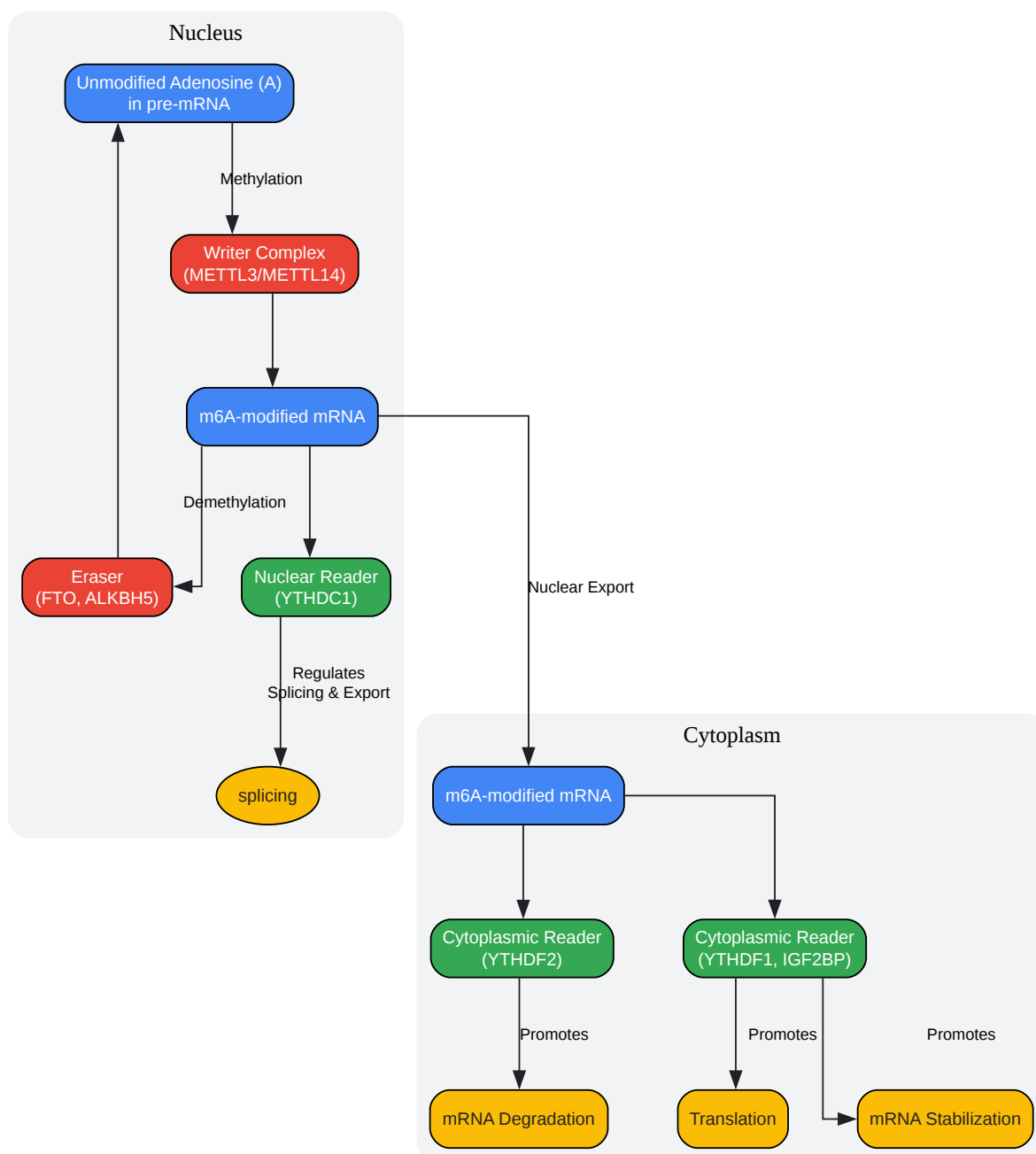
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.^{[1][2][3]} This dynamic and reversible modification is installed by a "writer" complex (primarily METTL3/METTL14), removed by "eraser" demethylases (FTO and ALKBH5), and recognized by "reader" proteins (such as the YTH domain family proteins) that mediate its downstream effects.^{[1][4]} Dysregulation of m6A modification is implicated in numerous diseases, including cancer and viral infections, making it a key area of research and a potential target for therapeutic development.^{[1][5]}

To investigate the specific functional consequences of m6A at defined positions within an RNA molecule, researchers require a reliable method for producing m6A-modified RNA transcripts. In vitro transcription provides a powerful and flexible platform for synthesizing RNA with complete or partial substitution of adenosine (A) with N6-methyladenosine (m6A). These synthetically modified RNAs are invaluable tools for a range of functional studies, including assessing protein binding, determining effects on RNA stability, and measuring translation efficiency.

These application notes provide detailed protocols for the synthesis, purification, and functional analysis of m6A-modified RNA.

The m6A Regulatory Pathway

The function of m6A is governed by the interplay of writer, eraser, and reader proteins. This pathway dynamically regulates the fate of an mRNA transcript.

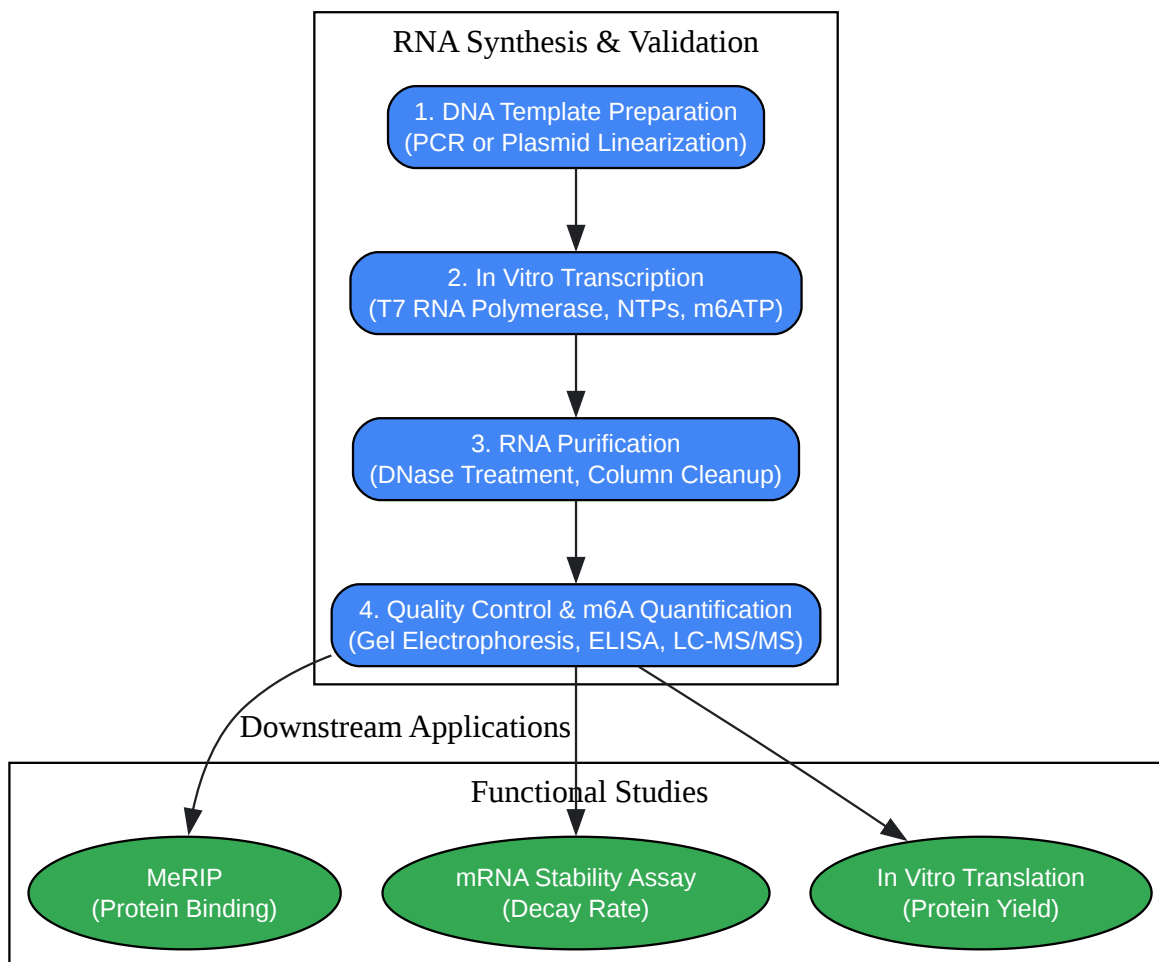


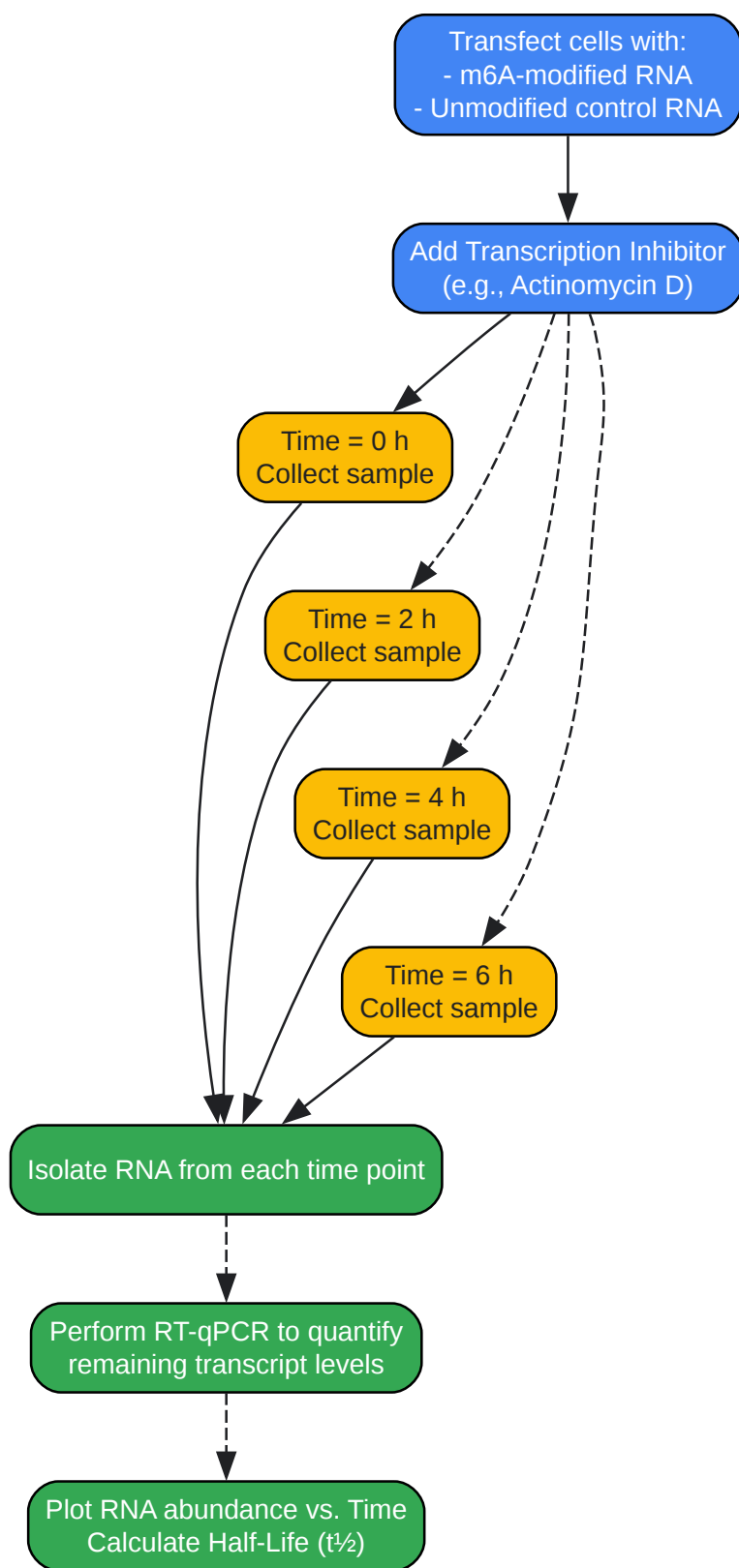
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Caption: The m6A "Writer-Reader-Eraser" regulatory pathway.

Experimental Workflow Overview

The overall process for generating and studying m6A-modified RNA involves several key stages: preparation of a DNA template, in vitro transcription with m6A-triphosphate, purification of the resulting RNA, validation of the modification, and finally, downstream functional characterization.





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